

In-Depth Technical Guide: Mass Spectrometry Analysis of Boc-L-4-Carbamoylphenylalanine

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Compound of Interest

Compound Name: *Boc-L-4-Carbamoylphenylalanine*

Cat. No.: *B112256*

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This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-tert-butoxycarbonyl-L-4-carbamoylphenylalanine, a protected amino acid crucial in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

Introduction

N-tert-butoxycarbonyl-L-4-carbamoylphenylalanine (**Boc-L-4-Carbamoylphenylalanine**) is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a carbamoyl group on the phenyl ring. The Boc group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.^[1] Accurate mass spectrometric analysis is essential for verifying the identity, purity, and structural integrity of this compound and peptides incorporating it. This guide focuses on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) for its characterization.

Predicted Mass and Adduct Formation

The molecular formula for **Boc-L-4-carbamoylphenylalanine** is C15H20N2O5. The predicted monoisotopic mass is 308.1372 g/mol. In positive ion electrospray mass spectrometry, the compound is expected to be readily protonated. Common adducts observed include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.^[2] The presence of an ammonium salt in the mobile phase may also lead to the formation of an ammonium adduct [M+NH4]⁺.^[2]

Experimental Protocols

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the successful analysis of **Boc-L-4-carbamoylphenylalanine**.

Sample Preparation

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **Boc-L-4-carbamoylphenylalanine** and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
- Working Solution Preparation: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.^[3]
- Matrix Spike (for biological samples): For quantification in biological matrices like plasma, spike the working solutions into the blank matrix to create calibration standards.^[3] A protein precipitation step using cold acetonitrile is typically required, followed by centrifugation to separate the precipitated proteins.^[4]

Liquid Chromatography (LC)

- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5 μ L.^[3]

Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.^{[1][5]}

- Source Conditions: To minimize in-source fragmentation of the labile Boc group, it is crucial to use "soft" ionization conditions.[1][6] This can be achieved by optimizing the capillary voltage and source temperature.
- MS1 (Full Scan) Analysis: Acquire full scan mass spectra to identify the precursor ions ($[M+H]^+$, $[M+Na]^+$, etc.).
- MS/MS (Tandem MS) Analysis: Perform product ion scans on the selected precursor ion (typically $[M+H]^+$) to generate a fragmentation spectrum. Collision-induced dissociation (CID) is a common fragmentation technique.[1] Collision energy should be optimized to achieve a rich fragmentation pattern.

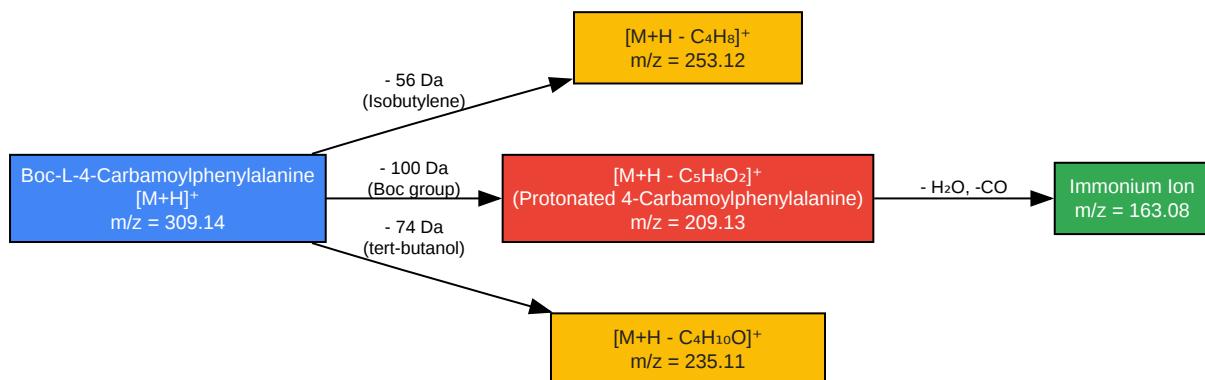
Data Presentation: Predicted Fragmentation Pattern

The fragmentation of **Boc-L-4-carbamoylphenylalanine** in tandem mass spectrometry is expected to be dominated by characteristic losses from the Boc protecting group and cleavages related to the amino acid structure. The carbamoyl group is generally stable under typical CID conditions.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Structure/Identity
309.14	253.12	56.02	$[M+H - C_4H_8]^+$ (Loss of isobutylene)
309.14	209.13	100.01	$[M+H - C_5H_8O_2]^+$ (Loss of the entire Boc group)
309.14	235.11	74.03	$[M+H - C_4H_{10}O]^+$ (Loss of tert-butanol)
309.14	163.08	146.06	Immonium ion of 4-carbamoylphenylalanine
309.14	120.08	189.06	Phenylalanine immonium ion (if carbamoyl group is lost)

Visualization of Pathways and Workflows

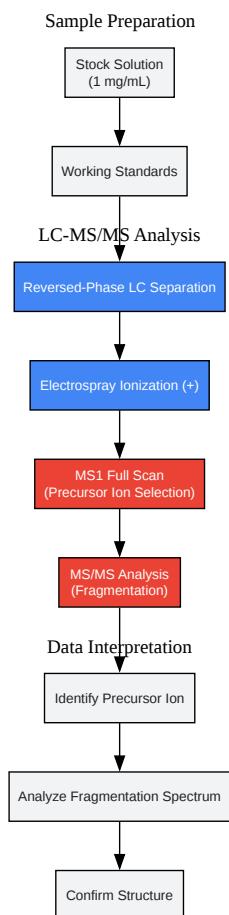
Proposed Fragmentation Pathway



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Caption: Proposed fragmentation pathway of **Boc-L-4-Carbamoylphenylalanine**.

Experimental Workflow



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Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of **Boc-L-4-carbamoylphenylalanine** is readily achievable using standard LC-MS/MS instrumentation. The fragmentation behavior is primarily dictated by the labile Boc protecting group, leading to predictable neutral losses. By employing soft ionization techniques and optimizing collision energies, detailed structural information can be obtained, ensuring the quality and identity of this important building block in pharmaceutical research and development. The protocols and expected fragmentation patterns outlined in this guide provide a solid foundation for the successful analysis of this and related compounds.

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